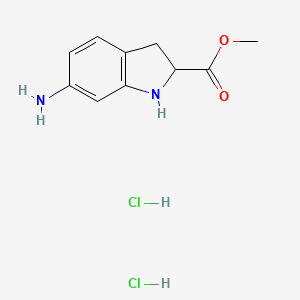
Methyl 6-aminoindoline-2-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-aminoindoline-2-carboxylate dihydrochloride” is a chemical compound with the molecular formula C10H14Cl2N2O2 and a molecular weight of 265.13 . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “Methyl 6-aminoindoline-2-carboxylate dihydrochloride” is represented by the formula C10H14Cl2N2O2. The InChI code for this compound is 1S/C10H12N2O2.2ClH/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9;;/h2-3,5,9,12H,4,11H2,1H3;2*1H .Physical And Chemical Properties Analysis
“Methyl 6-aminoindoline-2-carboxylate dihydrochloride” is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Treatment of Cancer Cells
Indole derivatives, such as this compound, have been found to have potential applications in the treatment of cancer cells . They can interact with cancer cells in a way that inhibits their growth or induces their death, making them potential candidates for cancer therapy.
Antimicrobial Applications
Indole derivatives have shown significant antimicrobial properties . They can inhibit the growth of various types of microbes, suggesting potential use in the development of new antimicrobial agents.
Treatment of Various Disorders
Indole derivatives have been found to be effective in the treatment of various types of disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders, among others.
Antiviral Applications
Specific indole derivatives have shown inhibitory activity against certain viruses . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Anti-inflammatory Applications
Indole derivatives have also been found to possess anti-inflammatory properties . They can inhibit the inflammatory response in the body, suggesting potential use in the treatment of inflammatory diseases.
Antioxidant Applications
Indole derivatives can act as antioxidants . They can neutralize harmful free radicals in the body, protecting cells from damage and potentially contributing to overall health and well-being.
Safety and Hazards
The safety data sheet for “Methyl 6-aminoindoline-2-carboxylate dihydrochloride” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mécanisme D'action
Target of Action
Methyl 6-aminoindoline-2-carboxylate dihydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives, it can be inferred that this compound may affect multiple pathways .
Result of Action
Methyl 6-aminoindoline-2-carboxylate dihydrochloride, as an indole derivative, has shown inhibitory activity against influenza A, with an IC50 value of 7.53 μmol/L . This suggests that the compound’s action results in molecular and cellular effects that inhibit the activity of certain viruses.
Propriétés
IUPAC Name |
methyl 6-amino-2,3-dihydro-1H-indole-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9;;/h2-3,5,9,12H,4,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYLAOCMLPIXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


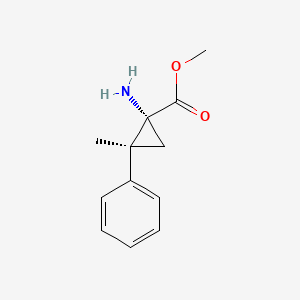
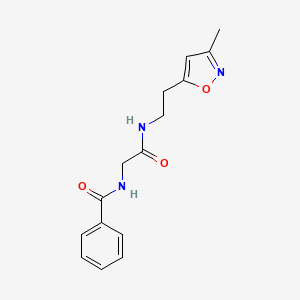
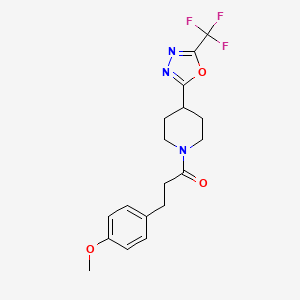

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(sec-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2591382.png)
![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2591384.png)
![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)
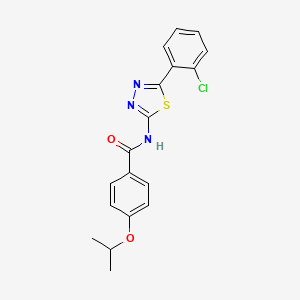
![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)
![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2591392.png)
![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)

